2-(2-Aminothiazol-4-yl)benzonitrile
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Overview
Description
2-(2-Aminothiazol-4-yl)benzonitrile is an organic compound that belongs to the class of aminothiazoles. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzonitrile group, which is a benzene ring substituted with a nitrile group. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)benzonitrile typically involves the reaction of 2-aminothiazole with a benzonitrile derivative. One common method involves the use of a base such as sodium hydride to deprotonate the 2-aminothiazole, followed by nucleophilic substitution with a halogenated benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Aminothiazole: Another analog with variations in the position of the amino group.
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring.
Uniqueness
2-(2-Aminothiazol-4-yl)benzonitrile is unique due to the presence of both the aminothiazole and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
Molecular Formula |
C10H7N3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3S/c11-5-7-3-1-2-4-8(7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) |
InChI Key |
XDCMVDZDUPLQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CSC(=N2)N |
Origin of Product |
United States |
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